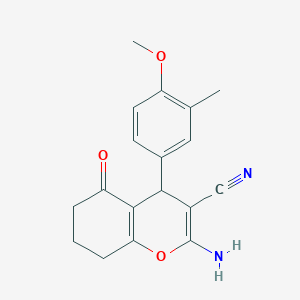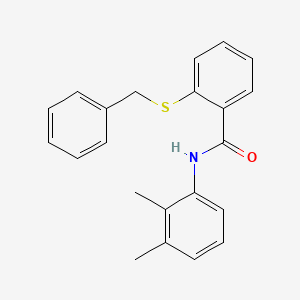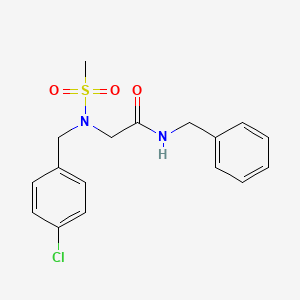![molecular formula C18H22N2OS B4928837 1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine, commonly known as BETP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BETP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. In
作用機序
The exact mechanism of action of BETP is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including serotonin, dopamine, and GABA. BETP has been shown to enhance the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. BETP has also been found to interact with the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
BETP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain antioxidants, such as glutathione and superoxide dismutase, which protect cells from oxidative damage. BETP has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. Additionally, BETP has been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
実験室実験の利点と制限
One of the main advantages of using BETP in lab experiments is its diverse pharmacological properties. BETP has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a versatile compound for studying various neurological and psychiatric disorders. Additionally, BETP has been found to possess antioxidant and anti-inflammatory properties, which can be useful in studying various diseases, including cancer and neurodegenerative disorders. However, one of the limitations of using BETP in lab experiments is its potential toxicity. BETP has been found to be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BETP. One of the areas of research is the development of BETP derivatives with improved pharmacological properties. BETP derivatives with enhanced potency and selectivity could be useful in the development of novel drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of BETP. A better understanding of the molecular mechanisms underlying the pharmacological effects of BETP could lead to the development of more effective drugs. Finally, the potential use of BETP in combination with other drugs for the treatment of various diseases should be explored. BETP has been found to enhance the activity of certain drugs, such as carbamazepine, suggesting that it could be used in combination therapies.
合成法
BETP can be synthesized using a multi-step process that involves the reaction of benzyl chloride with 1-(5-ethyl-2-thienyl)piperazine, followed by the addition of ethyl chloroformate. The resulting compound is then treated with sodium hydroxide to obtain BETP. The purity of the final product can be enhanced using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
BETP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. BETP has also been investigated as a potential treatment for neuropathic pain, as it has been found to alleviate pain-related behaviors in rats. Additionally, BETP has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-16-8-9-17(22-16)18(21)20-12-10-19(11-13-20)14-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJOOEXSKPZUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-ethylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)


![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)

